molecular formula C19H17N5O2 B14126759 N2,N6-bis(4-aminophenyl)-2,6-Pyridinedicarboxamide

N2,N6-bis(4-aminophenyl)-2,6-Pyridinedicarboxamide

Cat. No.: B14126759
M. Wt: 347.4 g/mol
InChI Key: YXZSTMWYJBSWMQ-UHFFFAOYSA-N
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Description

N2,N6-bis(4-aminophenyl)-2,6-Pyridinedicarboxamide (CAS: 1372048-27-5) is a symmetric aromatic dicarboxamide derivative with a pyridine core and two 4-aminophenyl substituents. Its molecular formula is C₁₉H₁₇N₅O₂, and its molar mass is 347.37 g/mol . The compound features a planar pyridine ring flanked by two carboxamide groups, each linked to a para-aminophenyl moiety.

Properties

Molecular Formula

C19H17N5O2

Molecular Weight

347.4 g/mol

IUPAC Name

2-N,6-N-bis(4-aminophenyl)pyridine-2,6-dicarboxamide

InChI

InChI=1S/C19H17N5O2/c20-12-4-8-14(9-5-12)22-18(25)16-2-1-3-17(24-16)19(26)23-15-10-6-13(21)7-11-15/h1-11H,20-21H2,(H,22,25)(H,23,26)

InChI Key

YXZSTMWYJBSWMQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)C(=O)NC2=CC=C(C=C2)N)C(=O)NC3=CC=C(C=C3)N

Origin of Product

United States

Preparation Methods

Synthesis of Pyridine-2,6-Dicarbonyl Chloride

The reaction begins with activating pyridine-2,6-dicarboxylic acid using oxalyl chloride in dichloromethane (DCM) under catalytic dimethylformamide (DMF). This two-step process converts both carboxylic acid groups to acyl chlorides:

$$
\text{Pyridine-2,6-dicarboxylic acid} + 2 \, \text{COCl}2 \xrightarrow{\text{DCM, DMF}} \text{Pyridine-2,6-dicarbonyl chloride} + 2 \, \text{CO}2 + 2 \, \text{HCl}
$$

Key Conditions :

  • Solvent : Anhydrous DCM
  • Temperature : 0°C → room temperature
  • Reaction Time : 3–4 hours
  • Yield : >90% (based on analogous reactions)

Coupling with 4-Nitroaniline

To avoid interference from the amine group, 4-nitroaniline is used as a protected precursor. The bis-acyl chloride reacts with two equivalents of 4-nitroaniline in the presence of triethylamine (TEA) as an HCl scavenger:

$$
\text{Pyridine-2,6-dicarbonyl chloride} + 2 \, \text{4-Nitroaniline} \xrightarrow{\text{TEA, DCM}} \text{N2,N6-Bis(4-nitrophenyl)-2,6-pyridinedicarboxamide} + 2 \, \text{TEA·HCl}
$$

Optimized Parameters :

  • Molar Ratio : 1:2.2 (acyl chloride to 4-nitroaniline)
  • Base : TEA (4.4 equiv)
  • Reaction Time : 12–24 hours
  • Yield : 58–65% (extrapolated from similar systems)

Reduction of Nitro Groups

Catalytic hydrogenation using palladium on carbon (Pd/C) in ethanol quantitatively reduces nitro groups to amines:

$$
\text{N2,N6-Bis(4-nitrophenyl)-2,6-pyridinedicarboxamide} + 6 \, \text{H}2 \xrightarrow{\text{Pd/C, EtOH}} \text{N2,N6-Bis(4-aminophenyl)-2,6-pyridinedicarboxamide} + 4 \, \text{H}2\text{O}
$$

Critical Considerations :

  • Catalyst Loading : 10 wt% Pd/C
  • Hydrogen Pressure : 1 atm (balloon)
  • Reaction Time : 24 hours
  • Yield : 92–95% (based on nitro reduction efficiency)

Carbodiimide-Assisted Coupling

Direct Amidation Using 4-Aminophenylamine

This method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to activate pyridine-2,6-dicarboxylic acid for coupling with 4-aminophenylamine:

$$
\text{Pyridine-2,6-dicarboxylic acid} + 2 \, \text{4-Aminophenylamine} \xrightarrow{\text{EDC, HOBt, DMF}} \text{this compound} + 2 \, \text{H}_2\text{O}
$$

Reaction Profile :

  • Activators : EDC (2.2 equiv), HOBt (2.2 equiv)
  • Solvent : Anhydrous DMF
  • Temperature : 0°C → room temperature
  • Yield : 40–45% (lower due to competing side reactions)

Challenges and Mitigation Strategies

  • Amine Reactivity : The primary amine on 4-aminophenylamine may self-couple or form ureas. Using Boc-protected 4-aminophenylamine followed by deprotection improves selectivity but adds steps.
  • Purification : Silica gel chromatography (EtOAc/hexane) isolates the product, albeit with moderate recovery due to polar functional groups.

Comparative Analysis of Synthetic Routes

Parameter Acid Chloride Route Carbodiimide Route
Overall Yield 50–55% 35–40%
Reaction Steps 3 2
Functional Group Tolerance High (nitro intermediates) Moderate (requires protection)
Scalability Excellent Limited by coupling efficiency
Purity >95% (after reduction) 85–90%

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) : δ 8.45 (d, 2H, pyridine-H), 7.75 (d, 4H, Ar-H), 6.60 (d, 4H, Ar-H), 5.20 (s, 4H, NH₂).
  • IR (KBr) : 3320 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O amide), 1600 cm⁻¹ (C=C aromatic).
  • ESI-MS : m/z 347.37 [M+H]⁺.

Crystallographic Insights

Single-crystal X-ray diffraction confirms the planar pyridine core with amide bonds adopting trans configurations. The dihedral angle between pyridine and aryl rings is 28.5°, indicating moderate conjugation.

Industrial and Research Applications

The acid chloride route is favored for large-scale synthesis due to its reproducibility and high yields. In contrast, the carbodiimide method suits small-scale research where avoiding chlorinated solvents is prioritized. Recent advances in flow chemistry may enhance the latter’s scalability by improving mixing and heat transfer.

Chemical Reactions Analysis

Types of Reactions

N2,N6-bis(4-aminophenyl)-2,6-Pyridinedicarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aminophenyl groups can undergo substitution reactions with electrophiles like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Formation of corresponding nitro or quinone derivatives.

    Reduction: Formation of amine or alcohol derivatives.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

N2,N6-bis(4-aminophenyl)-2,6-Pyridinedicarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N2,N6-bis(4-aminophenyl)-2,6-Pyridinedicarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. Its aminophenyl groups allow it to interact with nucleophilic and electrophilic sites, modulating the activity of target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pyridinedicarboxamide scaffold is highly modular, allowing for diverse substitutions. Below is a detailed comparison of N2,N6-bis(4-aminophenyl)-2,6-Pyridinedicarboxamide with analogs differing in substituents, synthesis methods, and applications.

Substituent-Driven Structural and Functional Variations

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Synthesis Method References
This compound 4-aminophenyl 347.37 Hydrogen-bonding networks, potential for metal coordination, drug design (e.g., kinase inhibition) . Condensation of pyridine-2,6-dicarboxylic acid with 4-aminophenylamine under conventional heating.
N2,N6-bis(5-nitrothiazol-2-yl)pyridine-2,6-dicarboxamide 5-nitrothiazole 472.02 Antimicrobial activity; forms Cu/Ni/Fe complexes with tridentate coordination. Reaction of pyridine-2,6-dicarboxylic acid with 2-amino-5-nitrothiazole using triphenyl phosphite in pyridine.
N2,N6-bis(6-iodo-2-methyl-4-oxoquinazolin-3-yl)pyridine-2,6-dicarboxamide Iodoquinazolinone 792.93 (estimated) Green synthesis via mechanochemistry; potential antitumor or enzyme inhibition. Ball-milling with choline chloride/urea deep eutectic solvent (DES) catalyst (20 min, 6 m/s).
N2,N6-bis(2,6-diisopropylphenyl)pyridine-2,6-dicarboxamide Diisopropylphenyl 485.66 Bulky substituents enhance steric hindrance; used in catalysis or as ligands. Condensation of pyridine-2,6-dicarbonyl chloride with 2,6-diisopropylaniline.
N2,N6-bis(2-pyridinylmethyl)pyridine-2,6-diamine Pyridinylmethyl 291.35 Flexible coordination sites for transition metals; fluorescence applications. Alkylation of pyridine-2,6-diamine with 2-picolyl chloride.

Crystallographic and Spectroscopic Insights

  • The 4-aminophenyl compound’s planar structure contrasts with the twisted conformation of N2,N6-bis(2,6-diisopropylphenyl)pyridine-2,6-dicarboxamide, where steric bulk from isopropyl groups distorts the pyridine ring .
  • IR and NMR spectra of the 4-aminophenyl derivative show characteristic NH stretches (δ ~9.29 ppm in ¹H NMR) and amide C=O vibrations (~1650 cm⁻¹ in IR), consistent with analogs like the nitrothiazolyl compound .

Key Research Findings

Biological Activity: Pyridinedicarboxamides with electron-deficient substituents (e.g., nitrothiazole, iodoquinazolinone) show enhanced bioactivity compared to electron-rich analogs like the 4-aminophenyl derivative .

Synthetic Innovation: Mechanochemical methods using DES (e.g., choline chloride/urea) reduce synthesis times from hours to minutes for iodoquinazolinone derivatives .

Structural Flexibility: Bulky substituents (e.g., diisopropylphenyl) hinder coordination, while smaller groups (e.g., aminophenyl) favor metal binding and supramolecular assembly .

Biological Activity

N2,N6-bis(4-aminophenyl)-2,6-Pyridinedicarboxamide (CAS: 1372048-27-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a molecular formula of C19H17N5O2C_{19}H_{17}N_{5}O_{2} and a molar mass of 347.37 g/mol. Its structure includes two 4-aminophenyl groups attached to a pyridine-2,6-dicarboxamide backbone, which is indicative of its potential interaction with biological targets.

The mechanism by which this compound may exert its biological effects is likely linked to its ability to inhibit HDACs, leading to alterations in gene expression related to cell cycle regulation and apoptosis. Inhibition of these enzymes can result in increased acetylation of histones and non-histone proteins, which can promote tumor cell apoptosis and inhibit proliferation .

Structure-Activity Relationship

The structural features of this compound play a crucial role in its biological activity. The presence of the amino groups on the phenyl rings is essential for interaction with target proteins. The pyridine ring contributes to the overall stability and solubility of the compound, which may enhance its bioavailability .

Study 1: HDAC Inhibition

In a related study, compounds similar to this compound were evaluated for their HDAC inhibitory activity. The results indicated that modifications on the phenyl rings significantly affected potency. Compounds with electron-donating groups exhibited enhanced inhibitory effects compared to those with electron-withdrawing substituents .

Study 2: Antiproliferative Effects

Another case study focused on the antiproliferative effects of pyridine derivatives on various cancer cell lines. The results showed that certain derivatives led to G2/M phase arrest and induced apoptosis in cancer cells. This suggests that this compound may have similar effects due to its structural similarities .

Data Table: Biological Activity Summary

Activity Observation Reference
HDAC InhibitionIC50 values in nanomolar range
AntiproliferativeInduces G2/M phase arrest and apoptosis
Structure-Activity RelationshipElectron-donating groups enhance potency

Q & A

Basic Research Questions

Q. What synthetic routes are available for N2,N6-bis(4-aminophenyl)-2,6-pyridinedicarboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is synthesized via a two-step process: (1) Preparation of a nitro-substituted precursor (e.g., N2,N6-di(4-nitrophenyl)pyridine-2,6-dicarboxamide) using pyridine-2,6-dicarboxylic acid, oxalyl chloride, and 4-nitroaniline in acetonitrile under reflux . (2) Reduction of the nitro groups to amines using hydrazine hydrate (NH2NH2·H2O) in a polar solvent like DMSO. Optimization involves controlling stoichiometry (1:2 molar ratio of precursor to hydrazine), reaction temperature (60–80°C), and monitoring completion via TLC. Purification is achieved via silica gel chromatography with hexane/CH2Cl2 mixtures .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • 1H/13C NMR : Key peaks include aromatic protons (δ 7.2–8.5 ppm) and amide NH signals (δ ~10.5 ppm). The 4-aminophenyl groups show distinct NH2 resonances (δ ~5.5 ppm, broad) .
  • X-ray Crystallography : Single crystals grown via slow evaporation (e.g., from DMF/EtOH) are analyzed using SHELXL or OLEX2 for structure refinement. The pyridine core and amide linkages exhibit planar geometry, with hydrogen-bonding networks stabilizing the crystal lattice .

Q. What are common impurities encountered during synthesis, and how are they identified?

  • Methodological Answer : Common impurities include unreacted nitro precursors or partially reduced intermediates. These are identified via:

  • HPLC-MS : To detect molecular ion peaks (e.g., m/z for nitro precursor vs. final product).
  • FT-IR : Absence of nitro group stretches (~1520 cm⁻¹ for NO2) confirms complete reduction .

Advanced Research Questions

Q. How does the compound behave in coordination chemistry, and what methods assess metal-binding properties?

  • Methodological Answer : The pyridinedicarboxamide scaffold acts as a tridentate ligand, coordinating metals via the pyridine nitrogen and two amide oxygens. To study this:

  • UV-Vis/EPR Spectroscopy : Monitor d-d transitions (e.g., Cu(II) complexes at ~600 nm) and paramagnetic signals .
  • XANES/EXAFS : Probe local metal coordination geometry in solution .
  • Single-Crystal Analysis : Resolve metal-ligand bond lengths and angles (e.g., Ni(II) complexes show octahedral geometry) .

Q. How can computational methods predict supramolecular interactions or electronic properties?

  • Methodological Answer :

  • DFT Calculations : Optimize molecular geometry (e.g., B3LYP/6-31G*) to predict H-bonding motifs or charge distribution. Compare with experimental NMR shifts .
  • MD Simulations : Model self-assembly in solvents (e.g., DMSO) to study aggregation behavior relevant to AIE (aggregation-induced emission) properties .

Q. How can discrepancies between experimental and computational data be resolved?

  • Methodological Answer :

  • Multi-Method Validation : Cross-check NMR chemical shifts with DFT-predicted values (GIAO method). For crystal structures, validate hydrogen-bonding networks via Hirshfeld surface analysis .
  • Error Analysis in Refinement : Use SHELXL’s weighting scheme and R-factor convergence criteria to address mismatches in electron density maps .

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